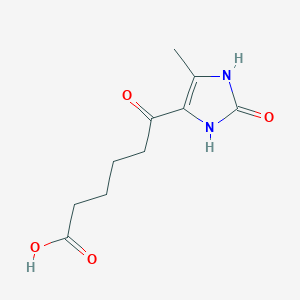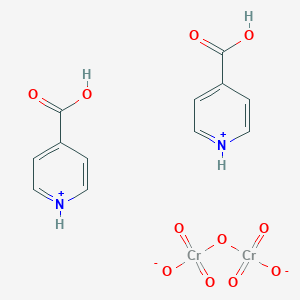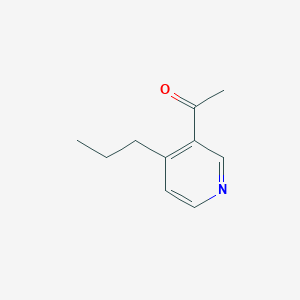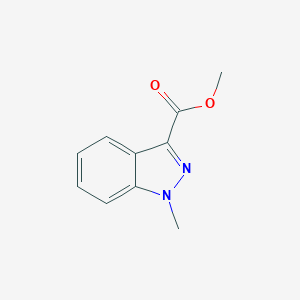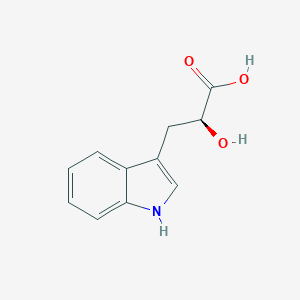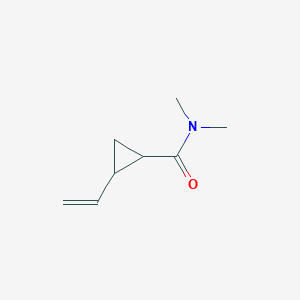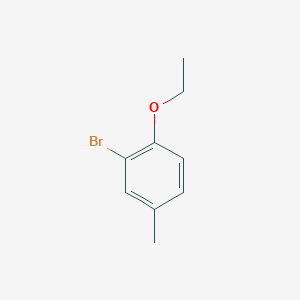
2-Bromo-1-ethoxy-4-methylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves direct bromination or through intermediate stages that introduce the bromo group into the molecule. For instance, 1-Bromo-2,4-dinitrobenzene, a compound with similar bromination patterns, can be synthesized from bromobenzene by nitration in water, yielding high purity and high yield products, indicative of the efficiency of such synthetic routes (Xuan et al., 2010).
Molecular Structure Analysis
The structure of brominated benzene derivatives is characterized by the presence of a bromo group attached to the benzene ring, which significantly influences the chemical reactivity and physical properties of the compound. The molecular structure is often confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectrometry, providing detailed insights into the arrangement of atoms within the molecule.
Chemical Reactions and Properties
Brominated aromatic compounds participate in various chemical reactions, including nucleophilic substitution, where the bromo group acts as a leaving group, and coupling reactions facilitated by metal catalysts. For example, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using Ni(0) complexes highlights the reactivity of brominated intermediates in forming complex polycyclic structures (Kawase et al., 2009).
Wissenschaftliche Forschungsanwendungen
Thermochemical Studies
Research on the thermochemistry of halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-1-ethoxy-4-methylbenzene, has provided valuable data on their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical properties and stability of these compounds under different conditions. Gas-phase enthalpies of formation were calculated using quantum-chemical methods, aiding in the development of simple group-additivity procedures for estimating thermodynamic properties (Verevkin et al., 2015).
Organic Synthesis and Catalysis
In the realm of organic synthesis, 2-Bromo-1-ethoxy-4-methylbenzene has been implicated in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, highlights the compound's role in facilitating the formation of complex organic structures with high yields, underscoring its significance in synthetic organic chemistry (Esteves et al., 2007).
Material Science and Electrochemistry
Another intriguing application is in the field of material science, where derivatives of 2-Bromo-1-ethoxy-4-methylbenzene have been studied for their anticancer properties. The synthesis and structural analysis of these compounds provide a foundation for developing new therapeutic agents (Zhang et al., 2010). Additionally, in the context of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene, a compound related to 2-Bromo-1-ethoxy-4-methylbenzene, has been used as a novel bi-functional electrolyte additive. This additive enhances the thermal stability and safety of lithium-ion batteries, demonstrating the compound's potential in advancing battery technology (Zhang Qian-y, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-ethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWRIJRICMNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629446 | |
| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-methylbenzene | |
CAS RN |
103260-55-5 | |
| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
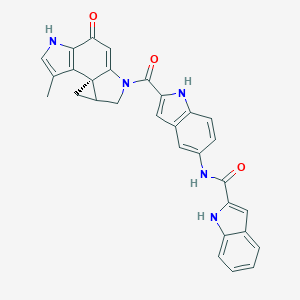
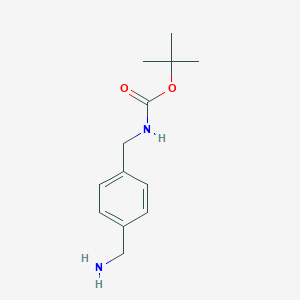
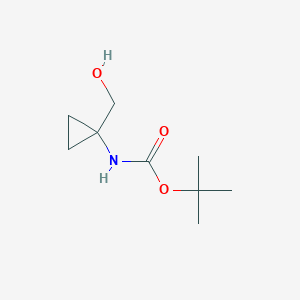
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
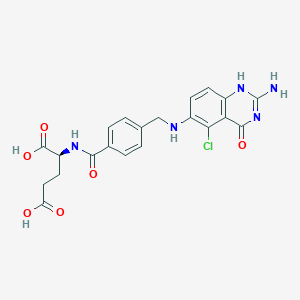
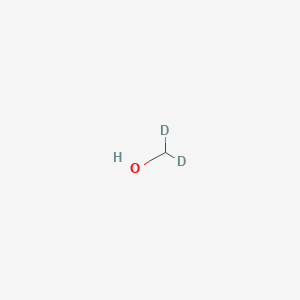
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
